molecular formula C13H16O3 B15191555 Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)- CAS No. 128489-04-3

Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)-

Cat. No.: B15191555
CAS No.: 128489-04-3
M. Wt: 220.26 g/mol
InChI Key: FCOURWMCEWGKGO-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)- is an organic compound with a complex structure that includes a phenol group, a methoxy group, and a tetrahydro-4-methylene-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)- can be achieved through several methods. One common approach involves the reaction of a phenol derivative with a methoxy group and a tetrahydro-4-methylene-2H-pyran-2-yl group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes multiple steps, such as the initial synthesis, purification, and final product isolation. The use of high-pressure and high-temperature conditions may be necessary to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: Similar structure but with different substituents.

    Phenol, 2-methoxy-: Lacks the tetrahydro-4-methylene-2H-pyran-2-yl group.

    Phenol, 4-methoxy-: Different positioning of the methoxy group.

Uniqueness

Phenol, 2-methoxy-4-(tetrahydro-4-methylene-2H-pyran-2-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

128489-04-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-methoxy-4-(4-methylideneoxan-2-yl)phenol

InChI

InChI=1S/C13H16O3/c1-9-5-6-16-12(7-9)10-3-4-11(14)13(8-10)15-2/h3-4,8,12,14H,1,5-7H2,2H3

InChI Key

FCOURWMCEWGKGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=C)CCO2)O

Origin of Product

United States

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